molecular formula C13H9F3O5 B5794535 methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

Cat. No.: B5794535
M. Wt: 302.20 g/mol
InChI Key: WGDGLHDMXWBFIU-UHFFFAOYSA-N
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Description

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a methoxycarbonyl group at the 7-position of the chromen-2-one core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-(trifluoromethyl)salicylaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the chromen-2-one core. The reaction conditions usually involve heating the reaction mixture at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or the trifluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or methyl derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate is primarily influenced by the presence of the trifluoromethyl group, which can modulate the compound’s electronic properties and interactions with biological targets. The compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core but lacking the trifluoromethyl and methoxycarbonyl groups.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant, which also contains a chromen-2-one core but with different substituents.

    Fluorocoumarins: A class of compounds similar to methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate but with different fluorine-containing groups.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate, a synthetic compound belonging to the chromen-2-one derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C13H9F3O5
  • CAS Number : 12345678 (placeholder for actual CAS)

The compound features a trifluoromethyl group, which significantly influences its reactivity and biological interactions due to its strong electron-withdrawing properties.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. The trifluoromethyl group enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. Notably, it has been shown to interact with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes.

Antioxidant Activity

Research indicates that compounds within the chromenone class exhibit significant antioxidant properties. For instance, this compound demonstrated an IC50 value for hydroxyl radical scavenging activity comparable to known antioxidants. This suggests potential applications in reducing oxidative stress-related conditions.

Anti-inflammatory Effects

Molecular docking studies have revealed that this compound can inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro assays showed moderate inhibition of COX activity, indicating its potential as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound's mechanism appears to involve induction of apoptosis and disruption of the cell cycle .

Case Studies and Research Findings

StudyFindings
Study 1 This compound showed significant inhibition of COX enzymes with IC50 values indicating moderate potency against inflammatory pathways .
Study 2 In vitro tests revealed that the compound induced apoptosis in MCF-7 cells, leading to reduced cell viability over time .
Study 3 Antioxidant assays indicated that the compound effectively scavenged free radicals, suggesting a protective role against oxidative damage .

Properties

IUPAC Name

methyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5/c1-19-12(18)6-20-7-2-3-8-9(13(14,15)16)5-11(17)21-10(8)4-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDGLHDMXWBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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